N-mesityl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-mesityl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a mesityl group, a thiazole ring, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with a haloketone under basic conditions.
Attachment of the Mesityl Group: The mesityl group is introduced via a Friedel-Crafts alkylation reaction using mesitylene and an appropriate acyl chloride.
Coupling with the Methoxyphenyl Group: The methoxyphenyl group is coupled to the thiazole ring through a nucleophilic substitution reaction, often using a methoxyphenylamine derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the methoxyphenyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted thiazole and methoxyphenyl derivatives.
Scientific Research Applications
N-mesityl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-mesityl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
N-mesityl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide can be compared with other similar compounds, such as:
N-mesityl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide: Similar structure but with a phenylsulfonamido group instead of a methoxyphenyl group.
N-mesityl-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide: Contains an imidazole ring instead of a thiazole ring.
N-mesityl-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide: Features a more complex thiazolopyrimidine structure.
Properties
IUPAC Name |
2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-14-8-15(2)22(16(3)9-14)26-20(27)11-18-12-30-23(25-18)31-13-21(28)24-17-6-5-7-19(10-17)29-4/h5-10,12H,11,13H2,1-4H3,(H,24,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXACMHVRIJLFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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